molecular formula C14H19N B13260278 N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13260278
M. Wt: 201.31 g/mol
InChI Key: ZMDAOFDCVYJFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that chemists would employ strategies involving ring-closure reactions or reductive amination to synthesize it.
    • Further research would be needed to uncover detailed synthetic procedures.
  • Chemical Reactions Analysis

      Reactivity: As an amine, it can participate in various chemical reactions.

      Potential Reactions:

      Common Reagents and Conditions: These would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

      Major Products: The exact products would vary based on reaction conditions and substituents.

  • Scientific Research Applications

  • Mechanism of Action

      NMDA Receptor Antagonism: Like memantine, it likely acts as an uncompetitive antagonist at NMDA receptors, modulating glutamate signaling.

      Molecular Targets: It binds to the phencyclidine (PCP) binding site on NMDA receptors.

      Pathways Involved: By blocking NMDA receptors, it may regulate calcium influx and excitotoxicity.

  • Comparison with Similar Compounds

      Uniqueness: Its bicyclo[2.2.1]heptane scaffold sets it apart from other NMDA receptor antagonists.

      Similar Compounds: While detailed comparisons are scarce, related compounds include memantine, ketamine, and other NMDA receptor modulators.

    Properties

    Molecular Formula

    C14H19N

    Molecular Weight

    201.31 g/mol

    IUPAC Name

    N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine

    InChI

    InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3

    InChI Key

    ZMDAOFDCVYJFBF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC2CC3CCC2C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.